Cas no 13209-41-1 (Vamorolone)
Vamorolone Chemical and Physical Properties
Names and Identifiers
-
- Pregna-1,4,9(11)-triene-3,20-dione,17,21-dihydroxy-16-methyl-, (16a)-
- 16α-Methyl-9,11-dehydro Prednisolone
- 17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione
- 16α-Methyl-9,11-dehy
- (8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
- Dexamethasone impurity E
- (16α)-17,21-Dihydroxy-16-Methylpregna-1,4,9(11)-triene-3,20-dione
- 17.alpha.,21-Dihydroxy-16.alpha.-methylpregna-1,4,9(11)-triene-3,20-dione
- Vamorolone
-
- Inchi: 1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1
- InChI Key: ZYTXTXAMMDTYDQ-DGEXFFLYSA-N
- SMILES: O[C@]1(C(CO)=O)[C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)C3=CC[C@@]21C)=O
Computed Properties
- Exact Mass: 356.19900
Experimental Properties
- PSA: 74.60000
- LogP: 2.75290
Vamorolone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0030515-5mg |
Vamorolone |
13209-41-1 | 99.12% | 5mg |
$110.0 | 2021-09-02 | |
| ChemScence | CS-0030515-10mg |
Vamorolone |
13209-41-1 | 99.12% | 10mg |
$150.0 | 2021-09-02 | |
| ChemScence | CS-0030515-50mg |
Vamorolone |
13209-41-1 | 99.12% | 50mg |
$450.0 | 2021-09-02 | |
| TRC | M295300-1mg |
16a-Methyl-9,11-dehydro Prednisolone |
13209-41-1 | 1mg |
$ 136.00 | 2023-04-15 | ||
| TRC | M295300-2mg |
16a-Methyl-9,11-dehydro Prednisolone |
13209-41-1 | 2mg |
$ 176.00 | 2023-04-15 | ||
| TRC | M295300-5mg |
16a-Methyl-9,11-dehydro Prednisolone |
13209-41-1 | 5mg |
$ 244.00 | 2023-09-07 | ||
| TRC | M295300-10mg |
16a-Methyl-9,11-dehydro Prednisolone |
13209-41-1 | 10mg |
$ 471.00 | 2023-09-07 | ||
| TRC | M295300-25mg |
16a-Methyl-9,11-dehydro Prednisolone |
13209-41-1 | 25mg |
$ 1166.00 | 2023-09-07 | ||
| TRC | M295300-50mg |
16a-Methyl-9,11-dehydro Prednisolone |
13209-41-1 | 50mg |
$ 1918.00 | 2023-04-15 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17217-2 mg |
Vamorolone |
13209-41-1 | 98.04% | 2mg |
¥693.00 | 2022-04-26 |
Vamorolone Suppliers
Vamorolone Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on Vamorolone
Vamorolone (CAS No. 13209-41-1): A Next-Generation Anti-inflammatory Therapeutic Agent
Vamorolone (CAS No. 13209-41-1), also known by its developmental code VBP15, is a novel dissociative glucocorticoid receptor modulator that has garnered significant attention in the field of inflammatory disease treatment. Unlike traditional glucocorticoids, Vamorolone exhibits a unique mechanism of action that decouples anti-inflammatory effects from undesirable side effects, making it a promising candidate for conditions like Duchenne muscular dystrophy (DMD) and chronic inflammation.
The molecular structure of Vamorolone (CAS No. 13209-41-1) allows it to bind to the glucocorticoid receptor while minimizing the activation of genomic pathways associated with adverse effects. This dissociative property addresses one of the most searched concerns in steroid therapy: "how to reduce steroid side effects." Clinical studies highlight its potential to maintain efficacy in reducing muscle inflammation without causing growth retardation or bone density loss, which are frequent queries among patients and caregivers.
Recent phase 2 clinical trials have demonstrated Vamorolone's ability to improve motor function in DMD patients, a topic highly searched in rare disease communities. Its safety profile outperforms conventional corticosteroids, with fewer reports of weight gain or adrenal suppression. Researchers are also exploring its applications in other autoimmune disorders, aligning with growing public interest in "alternative anti-inflammatory drugs 2024."
From a pharmacokinetic perspective, Vamorolone (CAS No. 13209-41-1) shows excellent oral bioavailability and tissue penetration, particularly in skeletal muscle. This addresses another frequently asked question: "what is the best steroid for muscle inflammation." Its metabolic stability reduces the risk of drug-drug interactions, a critical consideration in polypharmacy scenarios common in chronic disease management.
The development of Vamorolone reflects the pharmaceutical industry's shift toward precision medicine. Its mechanism of action has been extensively studied using X-ray crystallography and computational modeling, topics trending in drug discovery forums. Unlike prednisone or dexamethasone, Vamorolone does not require metabolic activation, which simplifies its dosing regimen—a practical advantage often searched by clinicians.
Ongoing research investigates Vamorolone's potential in pediatric populations, responding to the urgent need for safer anti-inflammatory options for children. Its chemical modifications from classic steroid backbones have sparked discussions about next-generation glucocorticoids in medical conferences and patient advocacy groups. The compound's patent status and regulatory pathway are also closely monitored by investors and healthcare analysts.
In conclusion, Vamorolone (CAS No. 13209-41-1) represents a breakthrough in steroid pharmacology, offering answers to long-standing questions about "how to make steroids safer." Its clinical trial data, mechanistic innovations, and therapeutic potential position it as a frontrunner in the evolution of anti-inflammatory therapies, meeting both medical needs and patient expectations in the modern healthcare landscape.